Clinical Development Status: (S)-GLPG0974 is the Only FFA2 Antagonist with Human Phase 2 Data
(S)-GLPG0974 is the sole FFA2 antagonist to have completed Phase 1 single ascending dose (up to 250 mg) and multiple ascending dose (up to 400 mg daily for 14 days) studies in healthy male subjects, followed by a Phase 2 proof-of-concept trial in ulcerative colitis (NCT01829321) [1]. In contrast, CATPB remains a research tool compound with no reported human studies, and TUG-2304 is a recently discovered preclinical candidate with no human data available [2].
| Evidence Dimension | Clinical Development Stage |
|---|---|
| Target Compound Data | Phase 2 completed (NCT01829321); Phase 1 SAD up to 250 mg; Phase 1 MAD up to 400 mg daily for 14 days |
| Comparator Or Baseline | CATPB: Preclinical only; TUG-2304: Preclinical only |
| Quantified Difference | Only FFA2 antagonist with human clinical data package |
| Conditions | Human clinical trial progression |
Why This Matters
Access to human PK, safety, and PD biomarker data enables direct translational extrapolation and reduces procurement risk for studies requiring human-relevant pharmacology.
- [1] Namour F, Galien R, Van Kaem T, Van der Aa A, Vanhoutte F, Beetens J, van't Klooster G. Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects. Br J Clin Pharmacol. 2016;82(1):139-148. PMID: 26852904 View Source
- [2] ClinicalTrials.gov Identifier: NCT01829321. A Phase 2 Study to Evaluate the Safety, Tolerability, and Efficacy of GLPG0974 in Subjects With Mild to Moderate Ulcerative Colitis. View Source
